4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene
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Overview
Description
4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene typically involves the bromination of 1-methyl-2-(trifluoromethyl)benzene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the trifluoromethyl group.
Major Products Formed
Substitution: Formation of 4-(2-Hydroxyethyl)-1-methyl-2-(trifluoromethyl)benzene.
Oxidation: Formation of 4-(2-Bromoethyl)-1-carboxy-2-(trifluoromethyl)benzene.
Reduction: Formation of 4-(2-Bromoethyl)-1-methylbenzene.
Scientific Research Applications
4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)toluene: Similar structure but lacks the trifluoromethyl group.
4-(2-Bromoethyl)phenol: Contains a hydroxyl group instead of a methyl group.
4-(2-Bromoethyl)-1-methylbenzene: Lacks the trifluoromethyl group.
Uniqueness
4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(2-bromoethyl)-1-methyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-7-2-3-8(4-5-11)6-9(7)10(12,13)14/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURNECAWBAUJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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